2-Bromo-4-chloro-3-fluorobenzonitrile
Description
Significance of Halogenated Benzonitriles in Contemporary Organic Synthesis and Advanced Materials Science
Halogenated benzonitriles are a class of organic compounds that have garnered substantial interest in both organic synthesis and materials science. Their utility stems from the presence of one or more halogen atoms and a nitrile group attached to a benzene (B151609) ring. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, and carboxylic acids.
In organic synthesis, these compounds serve as crucial intermediates. The halogen atoms act as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Heck couplings), which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds. ossila.com The specific type and position of the halogen on the aromatic ring influence its reactivity, allowing for selective and sequential reactions. For instance, the reactivity order for these couplings is typically I > Br > Cl. Furthermore, certain halogens, particularly fluorine, can be displaced via nucleophilic aromatic substitution, a reaction activated by the electron-withdrawing nature of the nitrile group. ossila.com This reactivity makes halogenated benzonitriles key building blocks for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals. ossila.comossila.com
In the realm of advanced materials science, the unique electronic properties imparted by halogens are of great interest. The introduction of fluorine, for example, can enhance thermal stability, and metabolic resistance in bioactive molecules. acs.org The ability of halogens to participate in halogen bonding—a noncovalent interaction similar to hydrogen bonding—is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. elsevierpure.comresearchgate.net This has led to the development of novel liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where the precise arrangement of molecules is critical to their function. researchgate.net Benzonitrile (B105546) derivatives, in particular, have been investigated for their fluorescent properties, including thermally activated delayed fluorescence (TADF), which is important for creating efficient OLEDs. acs.org
Rationale for Dedicated Investigation of 2-Bromo-4-chloro-3-fluorobenzonitrile
The specific compound, this compound, presents a particularly compelling case for dedicated investigation due to its unique and complex substitution pattern. It possesses three different halogen atoms—bromine, chlorine, and fluorine—each with distinct reactivity profiles, positioned at specific locations on the benzonitrile scaffold.
This trifecta of halogens offers the potential for highly selective, stepwise functionalization. The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions. The fluorine atom at the 3-position, activated by the adjacent electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position provides another potential reaction site, typically less reactive than bromine in cross-coupling reactions, which allows for further derivatization under different conditions. This differential reactivity is a powerful tool for synthetic chemists, enabling the construction of intricate molecular architectures from a single, versatile starting material.
The dense halogenation and the specific arrangement of the substituents are also expected to significantly influence the molecule's electronic properties, conformation, and intermolecular interactions. Investigating this compound allows for a deeper understanding of how multiple, competing halogen substituents affect reactivity and physical properties, providing valuable data for computational models and the rational design of new molecules for applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1427439-32-4 sigmaaldrich.com |
| Molecular Formula | C₇H₂BrClFN sigmaaldrich.com |
| IUPAC Name | 4-bromo-2-chloro-3-fluorobenzonitrile sigmaaldrich.com |
| InChI Key | IURYJYBRHJJICY-UHFFFAOYSA-N sigmaaldrich.com |
Note: Data for this specific isomer is limited. Properties are based on available supplier information.
Overview of Established Methodologies in Polyhalogenated Aromatic Chemistry Relevant to Benzonitrile Scaffolds
The synthesis of polyhalogenated aromatic compounds, including benzonitriles, relies on a well-established portfolio of chemical reactions. The choice of method depends on the desired substitution pattern, the nature of the halogens, and the starting materials available.
Electrophilic Aromatic Halogenation: This is a fundamental method for introducing halogens onto an aromatic ring. khanacademy.org A Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, is typically used to polarize the halogen molecule, generating a potent electrophile that attacks the electron-rich benzene ring. The regioselectivity is governed by the electronic effects of the substituents already present on the ring. The nitrile group is a deactivating, meta-directing group, which can make direct halogenation challenging and requires careful control of reaction conditions.
Sandmeyer Reaction: For introducing bromine or chlorine at specific positions, the Sandmeyer reaction is a powerful tool. This process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) halide (CuBr or CuCl) to install the corresponding halogen. This method is highly valuable for accessing substitution patterns that are not achievable through direct electrophilic halogenation.
Directed Ortho-Metalation (DoM): This strategy allows for the highly regioselective introduction of halogens adjacent to a directing group. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the position ortho to the directing group (like a nitrile or a pre-existing halogen), creating an organometallic intermediate. This intermediate is then quenched with an electrophilic halogen source (e.g., Br₂ or N-chlorosuccinimide) to install the halogen atom with high precision.
Halogen Exchange (Halex) Reactions: Fluorine atoms are often introduced onto aromatic rings via nucleophilic substitution of other halogens (typically chlorine) or nitro groups. google.com This reaction requires high temperatures and aprotic polar solvents, and its success is highly dependent on the electronic activation provided by other substituents on the ring, such as the nitrile group. google.comsnmjournals.org
Table 2: Comparison of Synthetic Methodologies for Halogenated Aromatics
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation | X₂ (Br₂, Cl₂), Lewis Acid (e.g., FeBr₃) | Direct functionalization of the aromatic ring. | Limited by directing group effects; can lead to mixtures of isomers. |
| Sandmeyer Reaction | Arylamine, NaNO₂, H⁺, CuX (CuBr, CuCl) | Excellent regiocontrol; accesses non-intuitive isomers. | Requires synthesis of the corresponding amino precursor. |
| Directed Ortho-Metalation | Strong base (e.g., LDA), electrophilic halogen source | High regioselectivity for ortho-substitution. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Halogen Exchange | Fluoride (B91410) source (e.g., KF), aprotic polar solvent | Key method for introducing fluorine. | Requires strong electron-withdrawing groups for activation; harsh conditions. google.com |
Delimitation and Objectives of the Academic Research Outline for this compound
A dedicated academic study of this compound would be precisely defined to maximize the scientific output from its unique structure. The research would be delimited to its synthesis, characterization, and reactivity, avoiding direct investigation into biological or toxicological profiles.
The primary objectives of such a research program would be:
Synthetic Route Development: To establish efficient, scalable, and high-yielding synthetic pathways to this compound. This involves optimizing existing polyhalogenation methodologies or developing novel strategies to control the regioselective introduction of the three distinct halogens.
Physicochemical Characterization: To thoroughly characterize the compound using a suite of analytical techniques. This includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Further analysis would involve determining its melting point, solubility, and crystallographic structure via X-ray diffraction, if possible.
Exploration of Selective Reactivity: To systematically investigate the differential reactivity of the C-Br, C-Cl, and C-F bonds. This would involve subjecting the compound to various reaction conditions (e.g., different catalysts, ligands, and nucleophiles) to map out the selective transformations possible at each halogenated site. The goal is to create a synthetic "toolbox" for using this molecule as a versatile building block.
Computational Modeling: To employ theoretical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure, bond energies, and reaction pathways. These computational studies would complement experimental findings, helping to rationalize the observed regioselectivity and reactivity, and to predict the outcomes of new reactions.
Synthesis of Novel Derivatives: To leverage the selective reactivity of the parent compound to synthesize a library of new, highly functionalized benzonitrile derivatives. These derivatives could then serve as scaffolds for future research in drug discovery and materials science, demonstrating the synthetic utility of the core molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2BrClFN |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H |
InChI Key |
RZFIPXFHCDUXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Bromo 4 Chloro 3 Fluorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of strong electron-withdrawing groups, such as the nitrile (-CN) group in 2-bromo-4-chloro-3-fluorobenzonitrile, is essential as they stabilize this negatively charged intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com
In polyhalogenated aromatic systems, the selectivity of nucleophilic displacement is governed by two primary factors: the ability of the halogen to activate the carbon to which it is attached for initial nucleophilic attack and its ability to act as a leaving group. For the SNAr mechanism, the first step—the attack of the nucleophile to form the Meisenheimer complex—is typically the rate-determining step. masterorganicchemistry.com Consequently, the reactivity of the carbon-halogen bond is influenced more by the electronegativity of the halogen than its bond strength.
Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon atom it is attached to the most electrophilic and thus the most susceptible to nucleophilic attack. youtube.com This generally leads to a reactivity order of F > Cl > Br > I for SNAr reactions. masterorganicchemistry.com In the case of this compound, the fluorine atom at position 3 is situated meta to the activating nitrile group. Halogens at the ortho and para positions relative to a strong electron-withdrawing group are significantly more activated towards substitution. youtube.comacs.org In this molecule, the bromine is ortho (position 2) and the chlorine is para (position 4) to the nitrile group.
Building on the principles of selective halogen displacement, this compound can react with a variety of nucleophiles to introduce new functional groups. Amination, alkoxylation, and thiolation are fundamental SNAr transformations used extensively in the synthesis of pharmaceuticals and agrochemicals.
Amination reactions involve the displacement of a halogen with an amine nucleophile, such as ammonia (B1221849), or primary/secondary amines, to form aniline (B41778) derivatives. nih.gov These reactions are typically conducted in a polar solvent, often in the presence of a base to neutralize the hydrogen halide formed.
Alkoxylation is the substitution of a halogen by an alcohol or an alkoxide. nicl.iteuropa.eufrontiersin.org This reaction is a common method for the synthesis of aryl ethers. The use of a strong base, such as sodium hydride or potassium carbonate, is often required to deprotonate the alcohol, generating a more potent alkoxide nucleophile.
Thiolation involves the reaction with a thiol or thiolate anion to produce aryl thioethers. rsc.org Thiols are generally excellent nucleophiles, and these reactions often proceed under mild conditions.
For this compound, these reactions are predicted to occur selectively at the C-4 (chloro) or C-2 (bromo) positions. The table below outlines representative conditions for such transformations on activated aryl halides.
| Transformation | Nucleophile | Typical Reagents & Conditions | Expected Major Product |
|---|---|---|---|
| Amination | R¹R²NH | Amine, K₂CO₃ or Et₃N, DMSO or DMF, 80-120 °C | 2-Bromo-3-fluoro-4-(R¹R²-amino)benzonitrile |
| Alkoxylation | ROH | Alcohol, NaH or K₂CO₃, THF or DMF, 25-100 °C | 2-Bromo-4-alkoxy-3-fluorobenzonitrile |
| Thiolation | RSH | Thiol, K₂CO₃ or NaH, DMF, 25-80 °C | 2-Bromo-4-(alkylthio)-3-fluorobenzonitrile |
Palladium-Catalyzed Cross-Coupling Reactions
In stark contrast to SNAr reactions, the selectivity in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energy of the carbon-halogen bond. nih.gov The key step in the catalytic cycle for most of these reactions is the oxidative addition of the aryl halide to a palladium(0) complex. youtube.com This step involves the cleavage of the C-X bond, which is easier for weaker bonds. The typical reactivity order for halogens in oxidative addition is I > Br > Cl >> F. nih.gov
For this compound, this reactivity trend predicts that palladium-catalyzed reactions will occur with high selectivity at the C-2 position, where the C-Br bond is located. The C-Cl and C-F bonds are significantly stronger and would require more forcing conditions or specialized catalyst systems to react. nih.govnih.gov This predictable selectivity makes the compound a valuable building block for sequential, site-selective functionalization.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. rsc.org Given the halogen reactivity profile, this compound is expected to undergo Suzuki-Miyaura coupling selectively at the C-Br bond. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-2 position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 4-Chloro-3-fluoro-[1,1'-biphenyl]-2-carbonitrile |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF or DME | 4-Chloro-3-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | 4-Chloro-3-fluoro-2-(thiophen-2-yl)benzonitrile |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Similar to the Suzuki coupling, the reaction proceeds via oxidative addition and is highly selective for the most reactive halogen. Therefore, this compound will selectively react at the C-Br bond to yield 2-alkynyl-4-chloro-3-fluorobenzonitrile derivatives. rsc.orgnih.gov This provides a direct route to introducing rigid, linear alkyne moieties into the molecular structure.
| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | 4-Chloro-3-fluoro-2-(phenylethynyl)benzonitrile |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 4-Chloro-3-fluoro-2-((trimethylsilyl)ethynyl)benzonitrile |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 4-Chloro-2-(hex-1-yn-1-yl)-3-fluorobenzonitrile |
The Negishi and Stille couplings offer alternative powerful methods for C-C bond formation, again with selectivity favoring the C-Br bond of this compound.
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org These reagents are known for their high reactivity and functional group tolerance. The reaction is catalyzed by palladium or nickel complexes and allows for the formation of bonds between sp², sp³, and sp hybridized carbons. nih.gov
The Stille coupling employs organostannane (organotin) reagents. organic-chemistry.org A key advantage of organostannanes is their stability to air and moisture, making them easy to handle. whiterose.ac.uk However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
Both strategies would selectively functionalize the C-2 position of this compound, providing access to a wide array of substituted benzonitriles. The choice between Negishi, Stille, or Suzuki coupling often depends on the specific substrate requirements, functional group compatibility, and the availability of the requisite organometallic reagent.
Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination serves as a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry and materials science. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction is anticipated to proceed selectively at the carbon-bromine bond, which is generally more reactive than the carbon-chlorine bond in such catalytic cycles. mdpi.com
The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, specifically the palladium precursor, the phosphine ligand, and the base. chemrxiv.orgamazonaws.com For electron-deficient aryl halides, such as those containing a nitrile group, the reaction often proceeds with high efficiency. chemrxiv.org The nitrile group enhances the electrophilicity of the aromatic ring, facilitating the initial oxidative addition step of the palladium(0) catalyst. wuxiapptec.com
Several generations of catalyst systems have been developed to broaden the scope and improve the mildness of the reaction conditions. wikipedia.org While early systems were effective for secondary amines, newer, more sterically hindered ligands have enabled the efficient coupling of a wider range of amines, including primary amines and ammonia equivalents. wikipedia.orgorganic-chemistry.org The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is common to deprotonate the amine and regenerate the active catalyst. amazonaws.com However, weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more advanced catalyst systems, offering greater functional group tolerance. wuxiapptec.comresearchgate.net
A typical protocol for the Buchwald-Hartwig amination of this compound would involve the reaction with an amine in the presence of a palladium catalyst and a suitable ligand and base in an inert solvent.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
|---|---|
| Palladium Source | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate) |
| Ligand | XPhos, RuPhos, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos |
| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) |
| Temperature | 80-110 °C |
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. The specific choice of ligand is critical; for instance, bulky, electron-rich monophosphine ligands like XPhos often provide high catalytic activity for challenging substrates. researchgate.net Bidentate ligands such as BINAP and Xantphos are also widely used and can offer different reactivity and selectivity profiles. wikipedia.orgresearchgate.net
Regioselectivity in Cross-Coupling Reactions of Polyhalogenated Benzonitriles
In cross-coupling reactions involving polyhalogenated substrates like this compound, regioselectivity is a key consideration. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. In palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, the selectivity is primarily dictated by the rate of oxidative addition of the aryl halide to the palladium(0) complex. nobelprize.orgwikipedia.org
The generally accepted order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br > C-Cl > C-F. mdpi.com Therefore, for this compound, cross-coupling reactions are expected to occur preferentially at the C-Br bond. nih.gov This selectivity allows for the introduction of an aryl, alkyl, or other organic moiety at the 2-position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
This principle has been demonstrated in the regioselective Suzuki–Miyaura cross-coupling of similar dihalogenated compounds. For example, the reaction of 2-bromo-4-chlorophenol (B154644) derivatives with arylboronic acids proceeds selectively at the bromine-substituted carbon. nih.gov The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond makes its activation by the palladium catalyst less favorable under standard conditions. mdpi.com
Table 2: Relative Bond Dissociation Energies of Aryl Halides
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-F | ~123 |
| C-Cl | ~96 |
| C-Br | ~81 |
The electronic nature of the substituents on the benzonitrile (B105546) ring also influences the reactivity. The electron-withdrawing nitrile and halogen groups increase the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step. The fluorine atom, in particular, exerts a strong inductive electron-withdrawing effect. However, the C-F bond is typically unreactive in standard palladium cross-coupling reactions due to its high strength.
By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, and temperature—it is possible to achieve high regioselectivity. This selective functionalization is a cornerstone of synthetic strategy, enabling the stepwise construction of complex molecules from polyhalogenated building blocks. nih.gov
Directed Ortho Metalation (DOM) and Lithiation Studies on Halogenated Benzonitriles
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. chemeurope.com This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. chemeurope.combaranlab.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. nih.gov
For halogenated benzonitriles, the nitrile group (CN) itself is a relatively weak DMG. However, the presence of halogen atoms significantly influences the acidity of the aromatic protons. In this compound, the fluorine atom is the most activating substituent for ortho-deprotonation due to its strong inductive effect. epfl.ch Therefore, lithiation is most likely to occur at the position adjacent to the fluorine atom.
However, a significant competing reaction in molecules containing bromine or iodine is metal-halogen exchange. uwindsor.ca With common organolithium bases like n-butyllithium (n-BuLi), the bromine-lithium exchange is often much faster than deprotonation, especially at low temperatures. uwindsor.capsu.edu This would lead to the formation of a lithiated species at the C-2 position, where the bromine was originally located.
To achieve selective deprotonation (ortho to fluorine) while avoiding metal-halogen exchange, a lithium amide base such as lithium diisopropylamide (LDA) is often employed. psu.edugrowingscience.com LDA is less prone to performing metal-halogen exchange with aryl bromides compared to alkyllithiums. uwindsor.ca
Possible Lithiation Pathways:
Ortho to Fluorine (DoM): Using a base like LDA, deprotonation could occur at C-2 (if the bromine were absent) or potentially at C-4 (if the chlorine were absent). Given the substitution pattern, the most acidic proton would be ortho to the fluorine. However, all ortho positions are substituted.
Bromine-Lithium Exchange: Using an alkyllithium reagent like n-BuLi or t-BuLi, exchange at the C-Br bond is the most probable outcome, yielding 2-lithio-4-chloro-3-fluorobenzonitrile. psu.edugrowingscience.com
The choice of base and reaction conditions is therefore critical in determining the outcome of the reaction.
Table 3: Predicted Outcomes of Lithiation of this compound
| Reagent | Primary Reaction Pathway | Predicted Intermediate |
|---|---|---|
| n-Butyllithium (n-BuLi) | Bromine-Lithium Exchange | 2-Lithio-4-chloro-3-fluorobenzonitrile |
The resulting aryllithium intermediate is a versatile nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides, allowing for diverse functionalization at the targeted position.
Reductive Transformations, including Dehalogenation Strategies
Reductive transformations of this compound can be employed to selectively remove one or more of the halogen substituents. This process, known as hydrodehalogenation, is a valuable synthetic tool for accessing less halogenated derivatives. The selectivity of dehalogenation typically follows the reverse order of the carbon-halogen bond strength, meaning that bromine is more easily removed than chlorine, which is in turn more easily removed than fluorine (C-Br < C-Cl < C-F). reddit.com
Catalytic hydrogenation is a common method for achieving dehalogenation. Using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source, can effectively cleave C-Br and C-Cl bonds. reddit.com The reaction conditions can often be tuned to achieve selective debromination while leaving the C-Cl bond intact.
Alternative methods for reductive dehalogenation include the use of metal-based reducing agents or catalytic transfer hydrogenation. For instance, systems like magnesium in methanol (B129727) or zinc in aqueous base have been used for debromination. reddit.com Copper-based catalysts, in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄), have also been shown to be effective for the hydrodebromination of aromatic compounds. mdpi.com
A study on the aerobic bacterium Alcaligenes denitrificans NTB-1 demonstrated its ability to perform reductive dechlorination on 2,4-dichlorobenzoate, converting it to 4-chlorobenzoate. nih.gov While this is a biological system, it highlights the principle of selective dehalogenation. In chemical synthesis, similar selectivity can be achieved by careful choice of reagents and conditions. For example, maintaining a controlled pH can be crucial in some palladium-catalyzed dehalogenations, with debromination occurring at a lower pH than dechlorination. google.com
Table 4: Potential Reductive Dehalogenation Outcomes
| Reagent/Condition | Expected Major Product |
|---|---|
| Pd/C, H₂ (mild conditions) | 4-Chloro-3-fluorobenzonitrile |
| Pd/C, H₂ (forcing conditions) | 3-Fluorobenzonitrile |
| Zn, NaOH(aq) | 4-Chloro-3-fluorobenzonitrile |
These strategies allow for the stepwise removal of halogens, providing access to a range of substituted benzonitrile intermediates for further synthetic elaboration.
Functionalization of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can be transformed into several other important moieties, including carboxylic acids, amides, and amines.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of a nitrile is a common transformation that can be catalyzed by either acid or base. chemistrysteps.commsu.edu The reaction proceeds in two main stages: first, the conversion of the nitrile to a primary amide, and second, the subsequent hydrolysis of the amide to a carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl), the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. The initial product is an imidic acid, which tautomerizes to an amide. With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile. chemistrysteps.com Proton transfer steps lead to the formation of an amide intermediate. This amide can then be hydrolyzed under the basic conditions to yield a carboxylate salt. msu.edu Acidification of the reaction mixture in a subsequent workup step provides the free carboxylic acid.
It is often possible to stop the reaction at the amide stage by using milder conditions, for example, by using controlled amounts of water or specific catalysts.
Table 5: Products of Nitrile Group Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| H₃O⁺, Δ | 2-Bromo-4-chloro-3-fluorobenzamide | 2-Bromo-4-chloro-3-fluorobenzoic acid |
Reduction to Amines
The nitrile group can be reduced to a primary amine (specifically, a benzylamine (B48309) derivative in this case) using various reducing agents. This transformation provides a route to aminomethyl-substituted aromatic compounds.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. The reaction typically requires elevated pressure and temperature.
Chemical Reduction: Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup to quench the excess reagent and liberate the amine. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective when used with certain additives or catalysts.
The choice of reducing agent is important, especially given the presence of reducible halogen substituents on the aromatic ring. Strong reducing conditions, particularly catalytic hydrogenation, can potentially lead to concurrent dehalogenation. LiAlH₄ reduction is often chemoselective for the nitrile group, leaving the aryl halides untouched under typical conditions.
Table 6: Products of Nitrile Group Reduction
| Reducing Agent | Product |
|---|---|
| LiAlH₄; then H₂O | (2-Bromo-4-chloro-3-fluorophenyl)methanamine |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile functional group of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. A prominent example of such transformations is the [3+2] cycloaddition reaction with azides to form tetrazole derivatives. This reaction is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and operational simplicity.
The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established and widely utilized transformation in medicinal and materials chemistry. The reaction typically involves the treatment of the nitrile with an azide (B81097) source, most commonly sodium azide, often in the presence of a catalyst and a suitable solvent. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making it a valuable moiety in drug design.
Several methodologies have been developed for this conversion, showcasing a range of reaction conditions. For instance, a common approach involves the use of ammonium chloride in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the in situ formation of hydrazoic acid, which then undergoes a concerted [3+2] cycloaddition with the nitrile.
More recent advancements have focused on the development of catalytic systems to promote this transformation under milder conditions. Lewis acids such as zinc salts have been shown to effectively catalyze the reaction in aqueous media, offering a more environmentally benign route. Heterogeneous catalysts have also been explored to facilitate product isolation and catalyst recycling.
In the context of this compound, the electron-withdrawing nature of the halogen substituents on the phenyl ring is expected to activate the nitrile group towards nucleophilic attack, thereby facilitating the cycloaddition reaction with azide. The general transformation can be represented as follows:
Reaction Scheme: Synthesis of 5-(2-bromo-4-chloro-3-fluorophenyl)-1H-tetrazole
Detailed research findings on the specific application of these general methods to this compound are often found within the broader context of synthesizing more complex molecules for pharmaceutical applications. The resulting tetrazole, 5-(2-bromo-4-chloro-3-fluorophenyl)-1H-tetrazole, serves as a key intermediate for further functionalization.
Below is an interactive data table summarizing a representative cycloaddition reaction for the formation of the tetrazole derivative from this compound, based on established protocols for similar aromatic nitriles.
Table 1: Representative [3+2] Cycloaddition Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| This compound | Sodium Azide | Zinc Chloride | Water | 100-120 | 5-(2-bromo-4-chloro-3-fluorophenyl)-1H-tetrazole |
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 2-Bromo-4-chloro-3-fluorobenzonitrile. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at position 5 (H5) would likely appear as a doublet of doublets due to coupling with the adjacent proton H6 and a longer-range coupling to the fluorine atom at C3. The proton at position 6 (H6) would appear as a doublet, coupled to H5.
The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The signals are distinguished by their chemical shifts and their coupling to the fluorine atom. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet. Other carbons will show smaller two-bond (²J C-F), three-bond (³J C-F), and four-bond (⁴J C-F) couplings.
¹⁹F NMR spectroscopy is highly specific for the fluorine nucleus. A single resonance is expected for the fluorine atom at C3. This signal would be split into a doublet of doublets due to coupling with the protons at H5 (a four-bond coupling, ⁴J H-F) and H6 (a three-bond coupling, ³J H-F).
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on established substituent effects and data from analogous compounds. Actual experimental values may vary.
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the structural assignment.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H5 and H6, definitively confirming their scalar coupling and thus their adjacent positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would unambiguously link the H5 signal to the C5 signal and the H6 signal to the C6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons that are two or three bonds away. For example, H6 would show correlations to C2, C4, and the nitrile carbon (C-CN), while H5 would show correlations to C1, C3, and C4. These long-range correlations provide a connectivity map of the entire molecule, allowing for the definitive assignment of C1, C2, C3, and C4.
The magnitudes of the coupling constants (J-values) and the chemical shifts provide critical information. The ortho coupling between H5 and H6 (³J H-H) is typically in the range of 7-9 Hz. The various H-F and C-F coupling constants are particularly diagnostic. iastate.edu The large one-bond ¹J C-F coupling is a definitive indicator of the carbon atom bonded to fluorine. researchgate.net The relative chemical shifts of the protons and carbons are influenced by the electron-withdrawing and donating effects of the bromo, chloro, fluoro, and cyano substituents, and their analysis helps confirm the proposed substitution pattern.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to provide a unique "fingerprint" for the compound.
The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found between 2220 and 2240 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
The carbon-halogen bonds also produce characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears around 600-800 cm⁻¹ and the C-Br stretch at lower frequencies, typically 500-600 cm⁻¹. These bands, along with various C-H bending vibrations, contribute to the unique fingerprint of the molecule.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
For this compound (C₇H₂BrClFN), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass of the molecular ion to within a few parts per million.
The low-resolution electron ionization (EI) mass spectrum is particularly informative due to the presence of bromine and chlorine, which have distinct isotopic signatures. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M⁺˙):
M⁺˙: Containing ⁷⁹Br and ³⁵Cl
(M+2)⁺˙: Containing ⁸¹Br and ³⁵Cl (from Br) OR ⁷⁹Br and ³⁷Cl (from Cl)
(M+4)⁺˙: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks (approximately 3:4:1) provide a clear signature for the presence of one bromine and one chlorine atom.
Common fragmentation pathways would involve the loss of the halogen atoms or the nitrile group. The initial loss of a bromine radical (•Br) is often a favorable pathway for bromo-aromatic compounds. Subsequent fragmentation could involve the loss of Cl, HCN, or other small neutral molecules.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of high quality. If such a crystal of this compound could be grown, its analysis would provide definitive, high-precision data on:
The exact substitution pattern on the benzene (B151609) ring, confirming the connectivity established by NMR.
Precise bond lengths and bond angles for all atoms in the molecule.
The planarity of the aromatic ring.
Intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing arrangement.
As of now, a public crystal structure for this compound does not appear to be available in crystallographic databases. Such an analysis would be a valuable contribution to the structural chemistry of halogenated benzonitriles.
Table of Compounds Mentioned
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Halogen Bonding, CN…Br interactions)
The conformation of the this compound molecule is expected to be largely planar, a common feature for benzonitrile (B105546) derivatives. researchgate.net The benzene ring, with its sp² hybridized carbons, forms a flat plane, with the halogen and cyano substituents lying nearly in the same plane.
In the crystalline state, the arrangement of molecules is governed by a variety of noncovalent intermolecular interactions. Halogen bonding is a predominant directional interaction in such structures. nih.gov This occurs when an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic region on an adjacent molecule. nih.gov For halogenated benzonitriles, the nitrogen atom of the cyano group, with its lone pair of electrons, is a potent halogen bond acceptor.
Key potential intermolecular interactions for this compound include:
Halogen Bonding (C−X···N≡C): The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitrogen atom of the nitrile group of a neighboring molecule. These interactions, particularly C−Br···N, are significant in directing crystal packing. psu.eduacs.org
Halogen-Halogen Interactions (C−X···X−C): Interactions between halogen atoms on adjacent molecules also contribute to the stability of the crystal lattice. nih.gov
π–π Stacking: The aromatic rings can stack on top of each other, contributing to the crystal's cohesive energy through van der Waals forces. Studies on similar molecules, like 2-Bromo-4-methylbenzonitrile, have shown the presence of weak π–π stacking interactions that generate columns of molecules. researchgate.net
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Halogen Bonding | C-Br / C-Cl | N (nitrile) | A directional interaction where the electrophilic cap (σ-hole) of a halogen atom is attracted to the nucleophilic nitrogen lone pair. nih.govacs.org |
| CN…Br Interaction | C-Br | π-system of C≡N | An interaction involving the bromine atom and the cyano group, which can lead to the formation of molecular chains. psu.edu |
| Halogen-Halogen Interaction | C-Br / C-Cl / C-F | Br / Cl / F | Attractive interactions between halogen atoms on neighboring molecules, contributing to lattice stability. nih.gov |
| π–π Stacking | Benzene Ring | Benzene Ring | Parallel or offset stacking of the aromatic rings, driven by van der Waals forces. researchgate.net |
Crystal Engineering Principles Applied to Halogenated Benzonitrile Derivatives
Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired physical and chemical properties. psu.edu In the context of halogenated benzonitrile derivatives, halogen bonds (X···N) and cyano-halogen interactions (CN···X) are powerful and reliable tools for constructing specific supramolecular architectures. psu.eduacs.org
These interactions act as "supramolecular synthons"—robust and predictable binding motifs. For instance, the C−Br···N≡C halogen bond can be used to assemble molecules into linear chains or tapes. By modifying the position and type of halogen substituents on the benzonitrile ring, it is possible to control the geometry and dimensionality of the resulting solid-state structure. The interplay between different types of halogen bonds (e.g., C-Br···N vs. C-Cl···N) and weaker interactions like π–π stacking allows for fine-tuning of the crystal packing, which can influence properties such as melting point and solubility.
Synergistic Interpretation of Multi-Spectroscopic Data for Comprehensive Structural Assignment
While X-ray diffraction provides the ultimate solid-state structure, a combination of spectroscopic methods is essential for a complete structural characterization in all phases and for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum verify the substitution pattern on the aromatic ring. ¹³C NMR confirms the number of unique carbon environments, including the characteristic signal for the nitrile carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. researchgate.net For this compound, the most prominent and diagnostic absorption would be the sharp, strong stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹. Vibrations corresponding to C-Halogen bonds (C-Br, C-Cl, C-F) and aromatic C-C and C-H bonds would also be present at lower frequencies. researchgate.net
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the elemental composition (C₇H₂BrClFN). The fragmentation pattern observed in the mass spectrum can also offer structural information.
The synergistic use of these techniques provides a comprehensive and unambiguous structural assignment. NMR confirms the covalent bonding framework, IR identifies the functional groups, MS establishes the molecular formula, and X-ray diffraction reveals the precise three-dimensional arrangement and intermolecular interactions in the solid state.
Table 2: Role of Different Analytical Techniques in Structural Elucidation
| Technique | Information Provided | Phase |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing, and intermolecular interactions. | Solid |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, confirmation of aromatic substitution pattern. | Liquid (Solution) |
| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the C≡N nitrile stretch. researchgate.net | Solid/Liquid |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with HRMS), structural information from fragmentation patterns. | Gas |
Computational and Theoretical Investigations of 2 Bromo 4 Chloro 3 Fluorobenzonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely utilized computational method for investigating the properties of molecules. researchgate.net DFT studies on compounds analogous to 2-bromo-4-chloro-3-fluorobenzonitrile, such as other halogenated benzonitriles, have demonstrated the utility of this approach in providing accurate predictions of molecular geometry, vibrational frequencies, and electronic properties at a reasonable computational cost. researchgate.net For the target molecule, DFT calculations, typically employing a basis set like 6-311++G(d,p), would be used to determine its optimized molecular structure and to perform further analyses. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For this compound, FMO analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich aromatic ring and the halogen atoms, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the carbon atoms of the benzene (B151609) ring. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.
Illustrative Data Table for FMO Analysis of a Halogenated Benzonitrile (B105546) Derivative:
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values in this table are illustrative and based on typical values for similar halogenated aromatic compounds.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its intermolecular interactions. researchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.
In the case of this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the halogen atoms due to their high electronegativity. Regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring. This information is crucial for understanding how the molecule will interact with other molecules, including potential reaction partners and solvents.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a predicted vibrational spectrum can be generated. researchgate.net For related molecules like 3-chloro-4-fluoro benzonitrile, studies have shown that the calculated frequencies, when appropriately scaled, show excellent agreement with experimental data. researchgate.net
For this compound, these calculations would predict the characteristic stretching and bending vibrations of its functional groups, including the C≡N stretch of the nitrile group, the C-Br, C-Cl, and C-F stretching modes, and the various vibrations of the benzene ring. This theoretical spectrum would be an invaluable aid in the analysis of experimentally obtained spectroscopic data.
Illustrative Vibrational Frequency Data for a Halogenated Benzonitrile:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | 2245 | 2230 | Nitrile stretch |
| ν(C-Cl) | 750 | 740 | C-Cl stretch |
| ν(C-Br) | 680 | 675 | C-Br stretch |
| ν(C-F) | 1250 | 1240 | C-F stretch |
Note: The values in this table are illustrative and based on typical vibrational frequencies for similar compounds.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules. The key parameters determining a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
For this compound, the presence of electron-donating halogen atoms and an electron-withdrawing nitrile group on the aromatic ring suggests that it may possess NLO properties. DFT calculations could be employed to compute the values of μ, α, and β, providing an initial assessment of its potential as an NLO material. Organic molecules with significant charge transfer and asymmetry often exhibit larger hyperpolarizability values.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.
Transition State Analysis for Nucleophilic and Catalytic Pathways
For this compound, computational modeling could be used to explore various reaction pathways, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. By locating and characterizing the transition state structures for these reactions, the activation energies can be calculated, and the most favorable reaction pathways can be identified.
For instance, in a nucleophilic aromatic substitution reaction, the calculations would model the approach of a nucleophile to the aromatic ring, the formation of a Meisenheimer complex (the intermediate), and the departure of a leaving group. The relative energies of the transition states for the displacement of the different halogen substituents could be compared to predict the regioselectivity of the reaction. Similarly, for a catalytic cycle, each elementary step, including oxidative addition, transmetalation, and reductive elimination, can be modeled to understand the role of the catalyst and the factors influencing the reaction outcome.
Energy Profiles and Reaction Kinetics
Information regarding the energy profiles of reactions involving this compound, including transition states and activation energies, is not available in published scientific literature. Similarly, studies on its reaction kinetics, detailing rate constants and reaction mechanisms derived from computational models, have not been found.
Molecular Dynamics Simulations and Conformation Analysis
There are no available studies that have performed molecular dynamics simulations to understand the behavior of this compound over time. Data on its conformational analysis, preferred spatial arrangements of atoms, and energy differences between conformers are also absent from the scientific record.
Prediction of Structure-Reactivity Relationships Based on Theoretical Models
While theoretical models are often used to predict how a molecule's structure influences its reactivity, no such studies have been published for this compound. Research detailing relationships based on quantum chemical calculations, such as electrostatic potential maps, frontier molecular orbital analysis, or other descriptors to predict its chemical behavior, is not available.
Advanced Materials Science and Non Biological Applications of 2 Bromo 4 Chloro 3 Fluorobenzonitrile Derivatives
Role as Precursors in Organic Electronic Materials
The polysubstituted benzonitrile (B105546) core of 2-Bromo-4-chloro-3-fluorobenzonitrile serves as a valuable building block in the synthesis of novel organic electronic materials. The presence of bromine, chlorine, and fluorine atoms, along with the cyano group, allows for a high degree of synthetic versatility and fine-tuning of the resulting materials' optoelectronic properties.
Synthesis of Conjugated Polymers and Oligomers
In the realm of organic electronics, conjugated polymers and oligomers are paramount for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo- and chloro-substituents on the this compound ring are particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the step-growth polymerization processes used to create extended π-conjugated systems.
The general reactivity of bromoaryl compounds in palladium-catalyzed cross-coupling reactions makes this compound a promising monomer for the synthesis of well-defined conjugated polymers. For instance, poly(thienylene phenylene)s with bromoaryl groups have been synthesized via Migita–Kosugi–Stille coupling polycondensation figshare.com. By analogy, derivatives of this compound could be copolymerized with various aromatic and heteroaromatic monomers to produce polymers with tailored electronic band gaps and charge transport properties. The fluorine and cyano substituents would further influence the polymer's electron affinity, solubility, and solid-state packing.
| Polymer/Oligomer Type | Synthetic Route | Key Functional Groups from Precursor |
| Poly(p-phenylene)s | Suzuki Coupling | Bromo, Chloro |
| Poly(thienylene-phenylene)s | Stille Coupling | Bromo |
| Phenylacetylene Polymers | Sonogashira Coupling | Bromo, Chloro |
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) materials have emerged as a highly efficient class of emitters for third-generation OLEDs. The design of TADF molecules typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small singlet-triplet energy splitting (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thereby harvesting triplet excitons for light emission.
The electron-withdrawing nature of the nitrile and fluorine groups in this compound makes its derivatives suitable as acceptor moieties in donor-acceptor (D-A) type TADF emitters. By coupling this acceptor unit with various electron-donating groups, it is possible to create molecules with the requisite charge-transfer character and a small ΔEST. The bromine and chlorine atoms provide synthetic handles to attach these donor groups through cross-coupling reactions. The design of TADF emitters often involves creating highly twisted molecular structures to minimize the exchange energy, and the steric hindrance introduced by the multiple substituents on the benzonitrile ring can aid in achieving this.
| TADF Emitter Design Principle | Role of this compound Derivative |
| Donor-Acceptor (D-A) Architecture | Serves as the core of the electron-accepting unit. |
| Small Singlet-Triplet Splitting (ΔEST) | The electron-withdrawing groups contribute to the necessary electronic structure. |
| Steric Hindrance for Twisted Conformation | The polysubstituted ring can promote a twisted geometry. |
Contributions to Liquid Crystal Synthesis and Design
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic properties, such as dielectric anisotropy, viscosity, and clearing points. The strong dipole moment of the C-F bond can significantly influence the dielectric properties of the material.
Scaffold for Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on the study of non-covalent interactions to assemble molecules into larger, well-defined structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has gained significant attention in crystal engineering and the design of supramolecular assemblies.
The presence of multiple halogen atoms (Br, Cl, F) on the this compound scaffold, along with the nitrogen atom of the nitrile group, provides several potential sites for engaging in halogen bonding and other non-covalent interactions like hydrogen bonding and π-π stacking. The electron-withdrawing nature of the substituents can enhance the positive σ-hole on the bromine and chlorine atoms, making them effective halogen bond donors. The nitrile group, on the other hand, can act as a halogen bond acceptor. This multifunctionality allows for the rational design of complex supramolecular architectures, such as porous organic frameworks and co-crystals. In host-guest chemistry, halogenated aromatic compounds can form inclusion complexes with various guest molecules figshare.com. Derivatives of this compound could be designed to act as hosts, with the halogen and nitrile groups providing specific recognition sites for guest binding.
Intermediate in Specialty Chemical Synthesis for Material Science Research
Beyond its direct use as a building block, this compound is a valuable intermediate in the synthesis of more complex specialty chemicals for materials science research. The differential reactivity of the bromo and chloro substituents can be exploited for sequential functionalization. For instance, the greater reactivity of the bromo group in many palladium-catalyzed cross-coupling reactions allows for selective reaction at this position, leaving the chloro group available for subsequent transformations.
This stepwise functionalization is crucial for the synthesis of multifunctional molecules with precisely controlled architectures. For example, it could be used to synthesize precursors for advanced dyes, pigments, or other functional materials where a specific substitution pattern is required to achieve the desired properties. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of this compound as an intermediate.
Patent Landscape Analysis Focusing on Synthetic Methodologies and Non-Prohibited Applications
The patent landscape for fluorinated benzonitriles reveals a significant interest in their synthesis and application, particularly in the pharmaceutical and agrochemical industries. However, there is also a growing body of patents related to their use in materials science.
Patents concerning the synthesis of fluorobenzonitriles often focus on efficient and scalable methods for introducing fluorine into the benzene (B151609) ring, as well as methods for the regioselective introduction of other halogens. For example, processes for preparing fluorobenzonitriles through halogen exchange reactions are a common subject of patents.
In terms of non-prohibited applications, patents often describe the use of fluorinated benzonitriles as intermediates in the synthesis of liquid crystals, polymers for electronic applications, and other specialty materials. While patents specifically claiming this compound for materials science applications are not abundant, the existing patent literature for related compounds suggests a strong potential for its use in these areas. The synthetic methodologies protected by patents for similar compounds, such as those involving catalytic borylation or cross-coupling reactions, are directly applicable to the functionalization of this compound for the creation of novel materials.
Future Directions and Emerging Research Avenues for 2 Bromo 4 Chloro 3 Fluorobenzonitrile
Development of Novel and Sustainable Synthetic Routes
The current synthesis of polysubstituted aromatic compounds often relies on traditional methods that can be energy-intensive and generate significant waste. Future research will likely focus on developing greener and more efficient synthetic pathways to 2-bromo-4-chloro-3-fluorobenzonitrile and related compounds.
Key Research Directions:
Flow Chemistry: Continuous flow technology offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for facile scaling up. europa.eu Developing a continuous flow process for the synthesis and functionalization of this compound could lead to more efficient and sustainable production. polimi.itbeilstein-journals.orgnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.org Research into the photocatalytic synthesis of benzonitriles, potentially through C-H functionalization or other novel pathways, could offer a more environmentally benign route to this and other similar compounds. chemistryviews.orgbeilstein-journals.org
Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. Exploring the potential of halogenating enzymes or engineered aldoxime dehydratases for the synthesis of halogenated aromatic nitriles could provide highly selective and sustainable manufacturing processes. nih.govacs.orgnih.govnih.gov Biocatalytic methods could also be employed for the enantioselective functionalization of derivatives of this compound.
| Synthesis Approach | Potential Advantages | Relevant Research Areas |
| Flow Chemistry | Improved safety, scalability, and process control | Microreactor technology, process intensification |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Heterogeneous photocatalysis, photoredox catalysis |
| Biocatalysis | High selectivity, environmentally benign | Enzyme engineering, biocatalytic halogenation and nitrile synthesis |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The electronic environment of the aromatic ring in this compound is significantly influenced by the presence of multiple halogen substituents and the electron-withdrawing nitrile group. This unique electronic nature could give rise to unconventional reactivity that is yet to be explored.
Emerging Research Areas:
C-H Bond Functionalization: Direct C-H functionalization is a highly atom-economical method for creating new bonds. acs.org Research into the selective activation and functionalization of the remaining C-H bond on the this compound ring could open up new avenues for creating diverse derivatives. researchgate.netnih.gov The nitrile group itself can act as a directing group in such transformations. nih.gov
Halogen-Specific Cross-Coupling: The presence of three different halogens (Br, Cl, F) offers the potential for highly selective sequential cross-coupling reactions. While the reactivity order of halogens in palladium-catalyzed couplings is well-established (I > Br > Cl > F), exploring catalytic systems that can selectively activate a specific C-X bond in the presence of others would be a significant advancement.
Recycling Halogen Activating Groups: Novel catalytic cycles that "recycle" a halogen activating group, for instance through a 1,3-halogen migration, could lead to more atom-economical transformations where the halogen is used to form a new bond rather than being discarded as waste. nih.gov
Integration into Advanced Functional Materials Research beyond Current Scope
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials with tailored properties.
Potential Applications:
Liquid Crystals: Halogen bonding has been shown to be a powerful tool for the construction of photoresponsive ionic liquid crystals. rsc.org The multiple halogen atoms on the benzonitrile (B105546) ring could be exploited as halogen bond donors to create novel liquid crystalline materials with interesting optical or electronic properties. chemrxiv.orgrsc.org
Supramolecular Assemblies: The nitrile group and the halogen atoms can participate in various non-covalent interactions, such as dipole-dipole, halogen bonding, and π-π stacking. researchgate.netresearchgate.net These interactions can be harnessed to construct complex supramolecular architectures with potential applications in sensing, catalysis, or materials science.
Organic Electronics: Benzonitrile derivatives are promising for applications in optoelectronics due to their electronic and optical properties. researchgate.net The introduction of multiple halogens can modulate these properties, making this compound a potential precursor for novel organic semiconductors, emitters for OLEDs, or components in photovoltaic devices.
Interdisciplinary Research Collaborations Leveraging its Unique Chemical Structure
The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaborations that can bridge the gap between fundamental chemistry and applied sciences.
Opportunities for Collaboration:
Computational and Experimental Chemistry: Collaborative efforts between computational and experimental chemists can accelerate the discovery of novel reactivity and the rational design of new materials based on this scaffold. rsc.orgnih.gov Computational studies can predict reactivity patterns and electronic properties, which can then be validated and explored experimentally. rsc.org
Medicinal Chemistry and Materials Science: The synthesis of novel bioactive compounds often requires versatile building blocks. Collaborations between medicinal chemists and materials scientists could lead to the development of drug delivery systems or diagnostic tools where derivatives of this compound play a dual role as both a bioactive component and a structural element of the material.
Academic-Industrial Partnerships: The development of practical applications for this compound in areas such as specialty chemicals or pharmaceuticals can be fostered through collaborations between academic research groups and industrial partners. thieme-connect.de Such partnerships can facilitate the translation of fundamental research into commercially viable technologies. google.com
Unaddressed Challenges and Future Opportunities in Halogenated Benzonitrile Chemistry
While the potential of this compound is significant, there are several challenges that need to be addressed to unlock its full utility. These challenges also represent exciting opportunities for future research.
Challenges and Opportunities:
Selective Functionalization: A major challenge lies in the selective functionalization of the different halogen atoms and the aromatic C-H bond. Developing orthogonal synthetic strategies that allow for the independent manipulation of each reactive site is crucial for the synthesis of complex, highly substituted derivatives. libretexts.orgfiveable.me
Understanding Structure-Property Relationships: A deeper understanding of how the specific arrangement of the halogen atoms and the nitrile group influences the compound's physical and chemical properties is needed. This knowledge is essential for the rational design of new molecules with desired functionalities.
Expanding the Chemical Space: The development of new reactions and synthetic methodologies will expand the range of accessible derivatives of this compound, thereby increasing its potential applications in various fields of science and technology. hilarispublisher.com The exploration of this expanded chemical space will undoubtedly lead to the discovery of new materials and molecules with novel properties.
Q & A
Basic Question: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using 2-bromo-4-chloro-3-fluorobenzonitrile as a substrate?
Methodological Answer:
To optimize Suzuki-Miyaura coupling, systematically vary parameters such as:
- Catalyst systems : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald-Hartwig catalysts, as these are effective for aryl bromides and chlorides.
- Base selection : Compare K₂CO₃, Cs₂CO₃, or NaOtBu to enhance nucleophilic displacement of halogens.
- Solvent polarity : Use THF, DMF, or toluene to balance solubility and reaction kinetics.
- Temperature : Screen 80–120°C to activate sluggish C-Cl bonds.
Monitor progress via TLC or GC-MS, and purify products using column chromatography with hexane/ethyl acetate gradients. Reference synthetic protocols for analogous bromo-chloro-fluorobenzonitriles suggest yields improve with microwave-assisted heating (e.g., 100°C, 30 min) .
Advanced Question: How can density functional theory (DFT) predict the regioselectivity of nucleophilic aromatic substitution (SₙAr) in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can identify reactive sites by analyzing:
- Electrostatic potential maps : Highlight electron-deficient positions due to electron-withdrawing groups (-CN, -F, -Cl, -Br).
- Frontier molecular orbitals (FMOs) : Compare LUMO distributions to predict preferred attack sites.
- Activation energies : Calculate energy barriers for substitution at bromo (C2), chloro (C4), or fluoro (C3) positions.
Studies on difluorobenzonitriles show meta-directing effects of -CN and ortho/para activation by halogens, which DFT can validate for this compound .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent effects:
- Fluorine coupling (¹⁹F-¹H) causes splitting in aromatic protons.
- Nitrile (-CN) deshields adjacent carbons (δ ~115 ppm in ¹³C).
- IR spectroscopy : Confirm -CN stretch (~2240 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (theoretical m/z 248.90 for C₇H₂BrClFN⁺).
Reference IR and NMR data for 3-bromo-4-fluorobenzonitrile show similar spectral patterns .
Advanced Question: How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?
Methodological Answer:
- Crystal growth : Use slow evaporation from dichloromethane/hexane mixtures.
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement : Apply SHELXL (via Olex2) to model anisotropic displacement parameters and validate halogen positions.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-Br⋯π contacts).
SHELX-based refinements of bromo-chloro-fluorinated aromatics achieve R-factors < 5% .
Basic Question: How should researchers address contradictions in reported synthetic yields for halogenated benzonitriles?
Methodological Answer:
- Reproduce conditions : Ensure purity of starting materials (e.g., ≥97% via HPLC).
- Byproduct analysis : Use LC-MS to detect dehalogenation or cyano hydrolysis.
- Statistical design : Apply Taguchi or DoE to isolate critical variables (e.g., solvent, catalyst loading).
For example, conflicting yields in 4-bromo-2-chlorobenzonitrile synthesis may arise from trace moisture deactivating Pd catalysts .
Advanced Question: What strategies enhance regioselectivity in Ullmann-type couplings with this compound?
Methodological Answer:
- Ligand design : Use chelating ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) intermediates and direct coupling to the bromine site.
- Solvent effects : Polar aprotic solvents (DMF) favor oxidative addition at C-Br over C-Cl.
- Substituent effects : The electron-withdrawing -CN group meta to Br increases its reactivity.
Comparisons with 2-bromo-5-fluorobenzonitrile show 80% selectivity for C-Br coupling under optimized CuI/ligand conditions .
Basic Question: How can solubility challenges be overcome in reactions involving this compound?
Methodological Answer:
- Co-solvent systems : Combine DMSO (polar) with toluene (nonpolar) to dissolve both aromatic substrates and ionic reagents.
- Sonication : Apply ultrasound (40 kHz, 30 min) to disrupt crystalline lattices.
- Derivatization : Temporarily protect -CN as a thiourea or imine to improve solubility.
Density predictions (1.87 g/cm³) for similar fluorobenzonitriles guide solvent selection .
Advanced Question: How can molecular docking predict the pharmacological activity of derivatives synthesized from this compound?
Methodological Answer:
- Target selection : Dock derivatives into kinase ATP-binding pockets (e.g., EGFR T790M mutant) using AutoDock Vina.
- Pharmacophore mapping : Align -CN and halogens with H-bond acceptors and hydrophobic pockets.
- MD simulations : Run 100 ns trajectories to assess binding stability.
Studies on 2-bromo-4-cyclobutoxy-6-fluorobenzonitrile demonstrate correlation between docking scores and in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
